molecular formula C17H14O2 B1598423 Ethyl 4-(phenylethynyl)benzoate CAS No. 63164-96-5

Ethyl 4-(phenylethynyl)benzoate

Cat. No. B1598423
CAS RN: 63164-96-5
M. Wt: 250.29 g/mol
InChI Key: JOXFGLUYWQJUQC-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylethynyl)benzoate is a chemical compound with the molecular formula C₁₇H₁₄O₂ . Its average mass is approximately 250.292 Da . This compound belongs to the class of benzoate derivatives and exhibits interesting properties due to its aromatic structure.


Synthesis Analysis

  • Reformation of Aromaticity (Fast Step)

    • This causes the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .

Scientific Research Applications

1. Medicinal Chemistry and Pharmacology

Ethyl 4-(phenylethynyl)benzoate and its derivatives have been extensively studied in medicinal chemistry. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative, was identified as a non-peptide protease-activated receptor 4 (PAR4) antagonist, showing promise in the development of novel antiplatelet drug candidates (Chen et al., 2008). Another derivative, ethyl 4-(2-aryloxyhexyloxy)benzoates, demonstrated activity in inducing precocious metamorphosis in larvae of the silkworm, indicating potential as anti-juvenile hormone agents (Furuta et al., 2006).

2. Liquid Crystal and Polymer Research

Ethyl 4-(phenylethynyl)benzoate derivatives have found applications in the field of liquid crystals and polymers. Studies have shown that these derivatives can form liquid crystalline phases, which are beneficial for applications in displays and sensors. For example, a study on ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates revealed their potential use in liquid crystal displays (LCDs) and temperature sensing devices due to their mesogenic properties (Mehmood et al., 2018). Additionally, compounds like 4-n-alkoxyphenyl4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates have been synthesized for their high clearing points and mesomorphic behavior, important for advanced material applications (Dai et al., 2013).

properties

IUPAC Name

ethyl 4-(2-phenylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFGLUYWQJUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405285
Record name ETHYL 4-(PHENYLETHYNYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(phenylethynyl)benzoate

CAS RN

63164-96-5
Record name ETHYL 4-(PHENYLETHYNYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-iodobenzoate (5.0 g, 18.2 mmol) in DMF (8 mL) was added phenylacetylene (2.25 g, 22.1 mmol), Pd(Ph3P)4 (502 mg, 0.45 mmol), CuI (172 mg, 0.91 mmol) and diethylamine (2 mL). The reaction vessel was sealed and heated at 60° C. for 1 h in a microwave reactor. The reaction was cooled to room temperature, diluted with EtOAc:hexanes (2:1, 150 mL) and washed with water (2×100 mL) and brine (100 mL). The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography (silica gel) using 0 to 10% EtOAc/hexanes to afford ethyl 4-(phenylethynyl)benzoate (7.89 g, 86%) as a pale yellow solid; 1H-nmr (400 MHz, CDCl3) δ 8.05 (d, J=8.0 Hz, 2H), 7.61 (d, J=8.0 Hz, 2H), 7.56 (dd, J=8.0, 2.0 Hz, 2H), 7.41-7.37 (m, 3H), 4.41 (q, J=7.0 Hz, 2H), 1.44 (t, J=7.0 Hz, 3H); LC (275 nM) 5.79 min (>98%); MS (ESI) m/z=250.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
502 mg
Type
catalyst
Reaction Step One
Name
Quantity
172 mg
Type
catalyst
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
F Esteban, L Boughani, JLG Ruano, A Fraile… - Organic & …, 2017 - pubs.rsc.org
In this work, the addition of Grignard reagents to arylsulfonylacetylenes, which undergoes an “anti-Michael addition”, resulting in their alkynylation under very mild conditions is …
Number of citations: 9 pubs.rsc.org
R Kumar, RK Meher, J Sharma, A Sau… - Organic Letters, 2023 - ACS Publications
We report here the hydroboration of nitriles, alkynes, and carboxylic acids using amidophosphine boranes {(BH 3 )(PPh 2 )-NC(CH 3 ) 3 }, {(BH 3 ) 2 (PPh) 2 N(CH 2 )C 6 H 5 }, and {(BH …
Number of citations: 3 pubs.acs.org
W Wang, J Zhou, C Wang, C Zhang… - Communications …, 2022 - nature.com
Diaryliodonium salts have been extensively applied in organic synthesis as aryl cation equivalents. However, in the electrophilic reactions with alkenes or alkynes, only the electrophilic …
Number of citations: 2 www.nature.com
HJ Chen, ZY Lin, MY Li, RJ Lian, QW Xue, JL Chung… - Tetrahedron, 2010 - Elsevier
A new, efficient, and inexpensive CuCl 2 /salicylic acid catalytic system has been developed to catalyze Sonogashira-type cross-coupling of haloarenes and iodoheteroarenes with …
Number of citations: 63 www.sciencedirect.com
A Köllhofer, H Plenio - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
A mixture of Na 2 PdCl 4 , CuI and (t‐Bu) 3 PH + BF 4 − (molar ratio 4 : 3 : 8) dispersed in H 2 N(i‐Pr) 2 + Br − can be used as a “single source” precatalyst for the Sonogashira coupling …
Number of citations: 79 onlinelibrary.wiley.com
Y Nishihara, E Inoue, S Noyori, D Ogawa, Y Okada… - Tetrahedron, 2012 - Elsevier
In this paper, we explore the copper/palladium-cocatalyzed cross-coupling reactions of 1-aryl-2-trimethylsilylethynes with aryl iodides, bromides, and chlorides as coupling partners, to …
Number of citations: 38 www.sciencedirect.com
M Matsumura, M Yamada, T Tsuji, Y Murata… - Journal of …, 2015 - Elsevier
A simple Pd-catalyzed Sonogashira-type cross-coupling reaction using of triarylbismuthanes is described. The reaction of triarylbismuthanes with terminal alkynes in the presence of 5 …
Number of citations: 5 www.sciencedirect.com
W Wang, J Zhou, C Wang, C Zhang, XQ Zhang… - 2022 - chemrxiv.org
Herein, a new reaction pattern of diaryliodonium salts was reported as novelty oxa-1,4-dipoles to undergo [4+2] cycloaddition reactions with alkynes. Broad spectrum of the two reaction …
Number of citations: 2 chemrxiv.org
DJ Sheffler, CJ Wenthur, JA Brunner… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Herein we report the discovery and structure activity relationship (SAR) of a novel metabotropic glutamate receptor 3 (mGlu 3) negative allosteric modulators (NAM) probe (ML289) with …
Number of citations: 4 www.ncbi.nlm.nih.gov
JA Bruner - 2012 - ir.vanderbilt.edu
Metabotropic glutamate (mGlu) receptors are examples of family C G-protein-coupled receptors that possess vast roles in the pathophysiology of central nervous system (CNS) disorders…
Number of citations: 4 ir.vanderbilt.edu

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